molecular formula C9H20N2 B090688 1,5,5-Trimethylcyclohexane-1,3-diamine CAS No. 15828-43-0

1,5,5-Trimethylcyclohexane-1,3-diamine

Cat. No. B090688
CAS RN: 15828-43-0
M. Wt: 156.27 g/mol
InChI Key: DNMWKVLCHRNMFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,5,5-Trimethylcyclohexane-1,3-diamine is a chemical compound used in various scientific research applications. It is also known as TMCDA and has a molecular formula of C9H20N2. This compound is a diamine that contains two amine groups (-NH2) attached to a cyclohexane ring.

Mechanism Of Action

The mechanism of action of 1,5,5-Trimethylcyclohexane-1,3-diamine is not well understood. However, it is believed to act as a bidentate ligand, which means that it can bind to a metal ion through two different sites. This binding can influence the reactivity and properties of the metal ion, leading to various chemical and biological effects.

Biochemical And Physiological Effects

There is limited information available on the biochemical and physiological effects of 1,5,5-Trimethylcyclohexane-1,3-diamine. However, some studies suggest that it can act as a chelating agent, which means that it can bind to metal ions and remove them from the body. This property can be useful in the treatment of heavy metal poisoning.

Advantages And Limitations For Lab Experiments

The advantages of using 1,5,5-Trimethylcyclohexane-1,3-diamine in lab experiments include its availability, low cost, and ease of synthesis. However, the limitations include the lack of information on its mechanism of action and limited research on its biochemical and physiological effects.

Future Directions

There are several future directions for research on 1,5,5-Trimethylcyclohexane-1,3-diamine. These include:
1. Investigation of its mechanism of action and binding properties with metal ions.
2. Development of new synthetic methods for the compound and its derivatives.
3. Exploration of its potential applications in the fields of catalysis, drug discovery, and materials science.
4. Evaluation of its toxicity and safety profile for human use.
Conclusion:
In conclusion, 1,5,5-Trimethylcyclohexane-1,3-diamine is a chemical compound that has various scientific research applications. It is synthesized by reacting 1,5,5-trimethylcyclohexanone with ammonia in the presence of a reducing agent. The compound acts as a bidentate ligand and can bind to metal ions. There is limited information available on its biochemical and physiological effects, and more research is needed to explore its potential applications.

Synthesis Methods

The synthesis of 1,5,5-Trimethylcyclohexane-1,3-diamine involves the reaction of 1,5,5-trimethylcyclohexanone with ammonia in the presence of a reducing agent such as sodium borohydride. This reaction produces the desired product along with some by-products. The purification of the product is done by using various techniques such as column chromatography, recrystallization, and distillation.

Scientific Research Applications

1,5,5-Trimethylcyclohexane-1,3-diamine has various scientific research applications. It is used as a ligand in coordination chemistry, which involves the formation of complexes between metal ions and organic ligands. The compound is also used as a building block for the synthesis of various organic compounds such as polyamides, polyurethanes, and dendrimers.

properties

CAS RN

15828-43-0

Product Name

1,5,5-Trimethylcyclohexane-1,3-diamine

Molecular Formula

C9H20N2

Molecular Weight

156.27 g/mol

IUPAC Name

1,5,5-trimethylcyclohexane-1,3-diamine

InChI

InChI=1S/C9H20N2/c1-8(2)4-7(10)5-9(3,11)6-8/h7H,4-6,10-11H2,1-3H3

InChI Key

DNMWKVLCHRNMFF-UHFFFAOYSA-N

SMILES

CC1(CC(CC(C1)(C)N)N)C

Canonical SMILES

CC1(CC(CC(C1)(C)N)N)C

synonyms

1,3-Cyclohexanediamine, 1,5,5-trimethyl-

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.